![molecular formula C7H11N3O2S B2927602 3-Amino-4-(methylamino)benzene-1-sulfonamide CAS No. 66315-22-8](/img/structure/B2927602.png)
3-Amino-4-(methylamino)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(methylamino)benzene-1-sulfonamide is a chemical compound with the IUPAC name 3-amino-4-(methylamino)benzenesulfonamide . It has a molecular weight of 201.25 and 215.28 .
Synthesis Analysis
The synthesis of sulfonamides like 3-Amino-4-(methylamino)benzene-1-sulfonamide often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is frequently used as it produces a greater yield compared to other methods .Molecular Structure Analysis
The InChI code for 3-Amino-4-(methylamino)benzene-1-sulfonamide is 1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12) .Physical And Chemical Properties Analysis
3-Amino-4-(methylamino)benzene-1-sulfonamide is a powder with a melting point of 101-103 degrees Celsius .Applications De Recherche Scientifique
Metabolism and Detoxification Studies Sulfonamides, including compounds similar to 3-Amino-4-(methylamino)benzene-1-sulfonamide, are subject to metabolism and detoxification processes in the body, which can affect their efficacy and safety. A study by Rieder et al. (1991) investigated the acetylation phenotype among patients with sulfonamide hypersensitivity reactions, highlighting the importance of genetic factors in the metabolism of sulfonamide drugs. This research underscores the need for personalized approaches in medication management to minimize adverse reactions (Rieder et al., 1991).
Environmental Persistence and Exposure Sulfonamides and perfluorinated sulfonamides have been detected in various environmental samples, indicating their widespread use and persistence. Shoeib et al. (2005) conducted a study on the occurrence, partitioning, and human exposure to perfluorinated sulfonamides in indoor and outdoor air, as well as indoor dust. Their findings revealed significant indoor sources of these compounds, highlighting concerns regarding environmental exposure and the need for monitoring and regulation to protect human health (Shoeib et al., 2005).
Alzheimer's Disease Research The potential therapeutic applications of sulfonamide derivatives in treating neurodegenerative diseases have been explored. A Phase II study by Aisen et al. (2006) investigated 3-amino-1-propanesulfonic acid (a compound with a sulfonamide group) for its ability to bind to amyloid β and its effects on Alzheimer's disease. Although the study focused on safety, tolerability, and pharmacodynamics, it provided insights into the potential of sulfonamide derivatives in modifying disease progression (Aisen et al., 2006).
Cancer Research Sulfonamide compounds have been evaluated for their anticancer properties. For instance, a Phase I study by Ohnuma et al. (2006) assessed ON 01910.Na, a benzyl styryl sulfone analog with sulfonamide linkage, for its efficacy in patients with advanced cancer. The study highlighted the compound's potential to inhibit mitotic progression and induce apoptosis in cancer cells, suggesting sulfonamide derivatives as promising candidates for cancer therapy (Ohnuma et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-4-(methylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOCJXDIMHTVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.